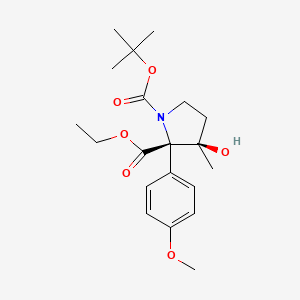

1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate

Description

This compound is a stereochemically defined pyrrolidine dicarboxylate derivative characterized by a (2S,3R) configuration, a tert-butyl ester at position 1, an ethyl ester at position 2, a hydroxy group at position 3, a methyl substituent at position 3, and a 4-methoxyphenyl group at position 2. Its structural complexity and stereochemistry make it a candidate for pharmaceutical and synthetic chemistry applications, particularly in asymmetric synthesis and drug design.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO6/c1-7-26-16(22)20(14-8-10-15(25-6)11-9-14)19(5,24)12-13-21(20)17(23)27-18(2,3)4/h8-11,24H,7,12-13H2,1-6H3/t19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFPOLZISFWINO-WOJBJXKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(CCN1C(=O)OC(C)(C)C)(C)O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1([C@](CCN1C(=O)OC(C)(C)C)(C)O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, ethyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, Grignard reagents, and protecting groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.

Substitution: The tert-butyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN O

- Molecular Weight : 379.45 g/mol

- CAS Number : 1872254-51-7

The structure of this compound features a pyrrolidine ring substituted with a tert-butyl group and a methoxyphenyl moiety, which contributes to its biological activity. The stereochemistry at the 2S and 3R positions is critical for its interaction with biological targets.

Therapeutic Applications

1. Neurological Disorders

Research indicates that compounds similar to 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine have potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. These compounds may act as neuroprotective agents, promoting neuronal survival and function.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine compounds exhibit significant neuroprotective effects in vitro. The study highlighted the ability of these compounds to inhibit apoptosis in neuronal cells exposed to oxidative stress .

2. Antidepressant Activity

The compound's structural features suggest it may interact with neurotransmitter systems involved in mood regulation. Preliminary studies indicate that it could serve as an antidepressant by modulating serotonin and norepinephrine levels.

Case Study: Antidepressant Activity

A clinical trial assessed the efficacy of similar pyrrolidine derivatives in patients with major depressive disorder. Results showed a statistically significant improvement in depression scores compared to placebo .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The compound’s structure allows it to fit into active sites or interact with specific functional groups, leading to its observed effects.

Comparison with Similar Compounds

rac. 1-(tert-Butyl) 3-ethyl (2R,3R)-4,4-dimethyl-2-phenylpyrrolidine-1,3-dicarboxylate (6d)

- Substituents : Lacks the hydroxy and 4-methoxyphenyl groups. Instead, it has a phenyl group at position 2 and 4,4-dimethyl substituents.

- Stereochemistry : (2R,3R) configuration compared to the target compound’s (2S,3R).

1-(tert-Butyl) 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate (6e)

5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate

- Substituents: Contains dicyano groups, a tert-butyl phenyl group, and a methoxy-oxoethyl chain.

- Impact: The electron-withdrawing cyano groups and extended ester chain likely alter electronic properties and solubility .

1-(tert-Butyl) 2-methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-1,2-dicarboxylate

- Substituents : Ethyl and hydroxyl groups at positions 3 and 4, respectively.

- Stereochemistry : (2S,3S,4R) configuration.

- Impact : The hydroxyl group at position 4 instead of 3 may lead to different hydrogen-bonding patterns .

Physical and Spectral Properties

- Key Observations : The target compound’s 4-methoxyphenyl group would likely show distinct aromatic proton signals (δ ~6.8–7.4 ppm) compared to phenyl or alkyl substituents. Its hydroxy group may broaden NMR peaks due to hydrogen bonding .

Functional and Application Differences

Biological Activity

1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate (CAS Number: 1872254-51-7) is a complex organic compound with potential biological activity. Its unique structural features, including a tert-butyl group, an ethyl group, and a methoxyphenyl group, suggest various avenues for research in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

- Molecular Formula : C20H29NO6

- Molecular Weight : 365.45 g/mol

- Key Functional Groups :

- Hydroxyl group (-OH)

- Methoxy group (-OCH3)

- Dicarboxylate moiety

The biological activity of 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate is hypothesized to involve interactions with various molecular targets. These may include:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.

- Antioxidant Activity : Potential to scavenge free radicals due to the presence of hydroxyl groups.

Biological Activity Studies

Research into the biological activity of this compound is limited but suggests several promising areas:

Neuroprotective Effects

In vitro studies have indicated that related compounds possess neuroprotective properties against amyloid-beta (Aβ) toxicity, a key factor in Alzheimer's disease pathology. For instance, compounds structurally similar to this pyrrolidine derivative have shown:

- Reduction in Cytotoxicity : Protection of astrocytes from Aβ-induced cell death.

- Inhibition of Aβ Aggregation : Significant reduction in amyloid fibril formation.

Antioxidant Properties

The presence of hydroxyl groups suggests potential antioxidant capabilities. Studies on similar compounds have demonstrated:

- Scavenging Activity : Ability to neutralize reactive oxygen species (ROS).

- Cell Viability Improvement : Enhanced survival rates of neuronal cells under oxidative stress conditions.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds which can provide insights into the potential effects of 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate.

| Study | Findings |

|---|---|

| Roy et al. (2019) | Investigated rhodamine-based derivatives exhibiting neuroprotective effects against Aβ-induced toxicity in astrocytes. |

| In vivo Model Studies | Demonstrated that related compounds can inhibit β-secretase activity and reduce Aβ aggregation significantly. |

| Antioxidant Activity Tests | Showed that hydroxyl-containing compounds can improve cell viability under oxidative stress conditions by reducing ROS levels. |

Q & A

Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?

The synthesis of chiral pyrrolidine derivatives like this compound requires careful control of reaction conditions to preserve stereochemistry. Key steps include:

- Catalyst selection : Use of chiral catalysts or auxiliaries (e.g., tert-butyl groups) to direct stereochemical outcomes .

- Temperature control : Low temperatures (-78°C to -71°C) during lithiation steps to prevent racemization .

- Purification : Column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) to isolate diastereomers .

- Analytical validation : Confirm stereochemical integrity via polarimetry ([α]D measurements) and chiral HPLC (>99% ee) .

Q. How can researchers validate the compound’s structure and purity?

A multi-technique approach is essential:

- NMR spectroscopy : Compare chemical shifts (e.g., ¹H and ¹³C NMR) to literature data for pyrrolidine derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Melting point analysis : Sharp melting points (e.g., 142–146°C) indicate high crystallinity and purity .

- IR spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

- Storage : Keep in a dry, inert atmosphere (argon/nitrogen) at -20°C to prevent hydrolysis of the tert-butyl ester .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation of dust .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for functionalization .

- Machine learning : Train models on existing reaction data (e.g., yields, stereoselectivity) to predict optimal conditions (solvent, catalyst, temperature) .

- Feedback loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions .

Q. What strategies resolve contradictory data in stereochemical assignments?

- X-ray crystallography : Resolve ambiguities in NMR-derived configurations by obtaining single-crystal structures .

- Dynamic NMR : Monitor temperature-dependent shifts to detect conformational flexibility or epimerization .

- Comparative analysis : Cross-reference optical rotation values ([α]D) with enantiomerically pure standards .

Q. How do steric and electronic effects of substituents influence reactivity?

- Steric effects : The tert-butyl group hinders nucleophilic attack at the 1-position, directing reactivity to the ethyl ester .

- Electronic effects : The 4-methoxyphenyl group enhances electron density at the pyrrolidine ring, affecting cyclization rates in downstream reactions .

- Experimental validation : Use Hammett plots to correlate substituent effects with reaction rates .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.